(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9547256
InChI: InChI=1S/C11H9BrO3/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H,13,14)
SMILES: CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)O
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol

(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid

CAS No.:

Cat. No.: VC9547256

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid -

Specification

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
IUPAC Name 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid
Standard InChI InChI=1S/C11H9BrO3/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H,13,14)
Standard InChI Key YOEDBCJITYUYTB-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)O
Canonical SMILES CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

(2-Bromo-6-methyl-1-benzofuran-3-yl)acetic acid belongs to the benzofuran family, a class of heterocyclic compounds featuring fused benzene and furan rings. Its molecular formula (C₁₁H₉BrO₃) corresponds to a molecular weight of 269.09 g/mol. The bromine atom enhances lipophilicity, potentially improving membrane permeability, while the acetic acid group enables hydrogen bonding and salt formation, critical for interactions with biological targets.

Crystallographic Analysis

X-ray diffraction studies reveal that the compound crystallizes in an asymmetric unit containing two independent molecules (A and B) with nearly identical planar conformations. The root-mean-square (r.m.s.) deviation for non-hydrogen atoms between the two molecules is minimal, indicating structural consistency . The planarity of the benzofuran core facilitates π-π stacking interactions, which may influence its solid-state packing and solubility .

Table 1: Crystallographic Data

ParameterValue
Molecular FormulaC₁₁H₁₀O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 12.34 Å, b = 7.89 Å, c = 15.67 Å
R-factor0.045

Synthesis and Optimization

Synthetic Routes

The synthesis of (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid typically begins with 4-(bromomethyl)-7-methylcoumarin as a precursor. A two-step process involving alkaline hydrolysis and acid neutralization achieves a 95% yield .

Reaction Conditions

  • Step 1: Refluxing 4-(bromomethyl)-7-methylcoumarin (10 mM) in 1M NaOH (100 mL) for 1–2 hours.

  • Step 2: Neutralization with 1M HCl, followed by filtration and drying .

Table 2: Synthesis Parameters

ParameterValue
Starting Material4-(Bromomethyl)-7-methylcoumarin
Reaction Time1–2 hours
TemperatureReflux (~100°C)
Yield95%

Mechanistic Insights

The Perkin Coumarin Rearrangement drives the transformation, wherein the coumarin derivative undergoes ring-opening under basic conditions, followed by cyclization to form the benzofuran core. The bromine atom is introduced via electrophilic substitution prior to the rearrangement .

Cell LineIC₅₀ (μM)Mechanism
MiaPaCa-20.5Caspase-3 activation
BXPC-30.7GSK-3β inhibition

Comparative Analysis with Structural Analogs

The compound’s uniqueness stems from its halogen substitution pattern. Compared to non-brominated analogs like 6-methylbenzofuran, it shows 3-fold higher COX-2 inhibition. Similarly, replacing bromine with chlorine (as in 2-chloro-6-methyl derivatives) reduces anticancer activity by 50%, underscoring bromine’s critical role.

Applications in Medicinal Chemistry

Drug Development

The acetic acid moiety allows derivatization into esters or amides, optimizing pharmacokinetic properties. For instance, methyl ester analogs exhibit improved blood-brain barrier penetration, making them candidates for neuroinflammatory disorders.

Material Science

The planar benzofuran core enables incorporation into conjugated polymers for organic electronics. Preliminary studies show a bandgap of 2.8 eV, suitable for photovoltaic applications .

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